molecular formula C14H11BrClNO2 B5773936 5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide

5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide

Cat. No. B5773936
M. Wt: 340.60 g/mol
InChI Key: WEJVRROOYASTLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide involves several chemical processes, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. A notable example of a synthesis approach is the preparation of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of SGLT2 inhibitors, from dimethyl terephthalate through a six-step process, demonstrating scalability and significant cost reduction (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds related to 5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide, such as N-hydroxy-5-bromophenyl-2-carboxamidine, has been elucidated using techniques like X-ray diffraction. These studies reveal details about crystal systems, space groups, and the orientation of functional groups within the molecule, indicating a non-coplanar arrangement of benzene rings and oxime groups, which influences the compound's reactivity and interactions (Chi Hong-xun, 2011).

Chemical Reactions and Properties

5-Bromo-2-chloro-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions due to its functional groups. For instance, the bromo and chloro substituents can participate in nucleophilic substitution reactions, while the amide linkage influences the compound's solubility and reactivity. Studies on similar compounds have shown the potential for forming dimers through hydrogen bonding and achieving regioselectivity in reactions due to the presence of methoxy and other substituents (Saeed et al., 2020).

Future Directions

5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide has potential applications in various fields of scientific research. For instance, it has been used in studies for its unique properties, including its ability to form strong covalent bonds with other molecules, its ability to act as a catalyst, and its ability to act as a substrate for various enzymes. Furthermore, a similar compound has been identified as a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, suggesting potential future directions in medical research and diabetes therapy .

properties

IUPAC Name

5-bromo-2-chloro-N-(2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-8-9(15)6-7-11(10)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJVRROOYASTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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